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Compound of Interest

Compound Name: Tetrahydrothiopyran-4-carbonitrile

Cat. No.: B071359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability,

synthesis, and potential applications of Tetrahydrothiopyran-4-carbonitrile (CAS No.

195503-40-3). This document is intended to serve as a valuable resource for professionals in

the fields of medicinal chemistry, chemical synthesis, and drug discovery.

Commercial Availability and Suppliers
Tetrahydrothiopyran-4-carbonitrile is available from a range of chemical suppliers, catering

to research and development needs. The compound is typically offered at purities of 97% or

higher. Below is a summary of prominent suppliers and their typical product specifications.
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Supplier Purity CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Thermo Scientific

(Fisher Scientific)
97% 195503-40-3 C6H9NS 127.21

Benchchem - 195503-40-3 C6H9NS 127.21

Cenmed - 195503-40-3 - -

CookeChem 98% 195503-40-3 C6H9NS 127.21

Synblock ≥ 98% 195503-40-3 C6H9NS 127.21

Physicochemical Properties
Property Value

IUPAC Name Thiane-4-carbonitrile

Synonyms
4-Cyanothiane, Tetrahydro-2H-thiopyran-4-

carbonitrile

MDL Number MFCD09025909

InChI Key DQKVZWAEWJUKAX-UHFFFAOYSA-N

SMILES N#CC1CCSCC1

Synthesis of Tetrahydrothiopyran-4-carbonitrile
The primary synthetic route to Tetrahydrothiopyran-4-carbonitrile involves the conversion of

Tetrahydrothiopyran-4-one. Two common methodologies are outlined below.

Synthesis via Cyanohydrin Formation and
Deoxygenation
This method proceeds through the formation of a cyanohydrin intermediate from

Tetrahydrothiopyran-4-one, followed by the removal of the hydroxyl group.
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Experimental Protocol:

Step 1: Cyanohydrin Formation. To a stirred solution of Tetrahydrothiopyran-4-one (1.0 eq) in

a suitable solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN, 1.2 eq) and a

catalytic amount of a Lewis acid (e.g., zinc iodide). Stir the reaction mixture at room

temperature until the starting material is consumed (monitored by TLC). Quench the reaction

with an aqueous solution of sodium bicarbonate and extract the product with an organic

solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to yield the crude cyanohydrin.

Step 2: Deoxygenation. The crude cyanohydrin is then subjected to deoxygenation. A

common method involves conversion of the hydroxyl group to a thiocarbonyl derivative

followed by radical reduction with a reagent such as tributyltin hydride.

Synthesis via Reduction and Nucleophilic Substitution
This two-step process involves the reduction of the ketone to an alcohol, followed by

conversion to a good leaving group and subsequent displacement by a cyanide salt.[1]

Experimental Protocol:

Step 1: Reduction of Tetrahydrothiopyran-4-one. To a solution of Tetrahydrothiopyran-4-one

(1.0 eq) in a suitable solvent such as methanol or ethanol, add a reducing agent like sodium

borohydride (NaBH4, 1.1 eq) portion-wise at 0°C. Allow the reaction to warm to room

temperature and stir until completion. Quench the reaction by the slow addition of water, and

remove the solvent under reduced pressure. Extract the aqueous layer with an organic

solvent, dry the combined organic layers, and concentrate to yield Tetrahydrothiopyran-4-ol.

Step 2: Conversion to Mesylate and Nucleophilic Substitution. Dissolve the obtained

Tetrahydrothiopyran-4-ol (1.0 eq) in a suitable solvent like dichloromethane or

tetrahydrofuran and cool to 0°C. Add triethylamine (1.5 eq) followed by the dropwise addition

of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0°C for 1-2 hours. After completion,

wash the reaction mixture with water and brine, dry the organic layer, and concentrate. The

crude mesylate is then dissolved in a polar aprotic solvent such as dimethylformamide

(DMF) or dimethyl sulfoxide (DMSO). Add sodium cyanide or potassium cyanide (1.5 eq) and

heat the reaction mixture (e.g., to 60-80°C). Monitor the reaction by TLC. Upon completion,
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cool the reaction, pour it into water, and extract with an organic solvent. Purify the crude

product by column chromatography to obtain Tetrahydrothiopyran-4-carbonitrile.

Synthetic Workflow for Tetrahydrothiopyran-4-carbonitrile

Route 1: Cyanohydrin Formation

Route 2: Reduction & Substitution
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Cyanohydrin Intermediate
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Synthetic pathways to Tetrahydrothiopyran-4-carbonitrile.

Potential Applications in Drug Discovery
While specific biological activities of Tetrahydrothiopyran-4-carbonitrile are not extensively

documented in publicly available literature, the tetrahydrothiopyran scaffold is a recurring motif

in many biologically active compounds.[1] The nitrile group is a versatile functional group in
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medicinal chemistry, capable of acting as a bioisostere for other functional groups and

participating in key interactions with enzyme active sites.[1]

Derivatives of the precursor, Tetrahydrothiopyran-4-one, have demonstrated a wide range of

pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral

properties.[2] Notably, certain thiopyran derivatives have been identified as inhibitors of key

signaling proteins in cancer progression, such as the Epidermal Growth Factor Receptor

(EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]

The structural similarity of Tetrahydrothiopyran-4-carbonitrile to these active derivatives

suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.

The nitrile functionality can serve as a synthetic handle for further chemical modifications,

allowing for the creation of diverse compound libraries for screening in various disease models.

Relevant Signaling Pathways for Thiopyran
Derivatives
The inhibition of EGFR and VEGFR-2 signaling pathways by thiopyran derivatives highlights

their potential in oncology drug discovery. These pathways are critical for tumor growth,

proliferation, and angiogenesis.

EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon

activation by its ligands, initiates a cascade of intracellular signals that promote cell growth and

division. Dysregulation of the EGFR pathway is a common feature in many cancers.
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Inhibition of the EGFR signaling cascade by a potential thiopyran derivative.
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VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis,

the formation of new blood vessels, which is essential for tumor growth and metastasis.

Inhibition of this pathway can starve tumors of their blood supply.
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Inhibition of the VEGFR-2 signaling cascade by a potential thiopyran derivative.
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Conclusion
Tetrahydrothiopyran-4-carbonitrile is a commercially available and synthetically accessible

heterocyclic compound. While its own biological activity is not yet fully characterized, its

structural features and the proven pharmacological relevance of the broader thiopyran class of

molecules make it a compound of significant interest for drug discovery and development. The

synthetic protocols and pathway information provided in this guide offer a solid foundation for

researchers to explore the potential of this and related molecules in the design of novel

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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